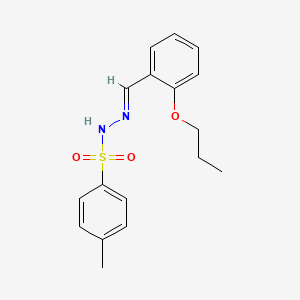

![molecular formula C21H26N4O2 B5551300 3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)

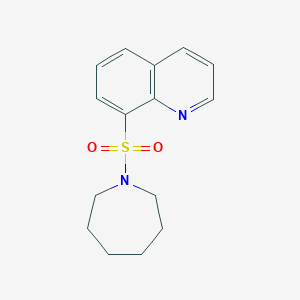

3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide often involves multi-step chemical processes. For instance, compounds with imidazo[1,2-a]pyridine moieties are typically synthesized through cyclization reactions of aminopyridines with appropriate precursors, followed by further functionalization of the core structure (Starrett et al., 1989).

Molecular Structure Analysis

The molecular structure of compounds containing imidazo[1,2-a]pyrimidin moieties is characterized by a fused ring system combining imidazole and pyrimidine rings. This structural feature contributes to the compound's chemical stability and reactivity. For example, the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system in related compounds has been reported, which affects their molecular interactions (Deng et al., 2010).

Chemical Reactions and Properties

Compounds with imidazo[1,2-a]pyrimidin-2-yl groups participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and additions. These reactions are crucial for introducing diverse functional groups that modulate the compound's biological activity and physicochemical properties. For instance, reactions with hydroxamoyl halides have been used to synthesize imidazo[1,2-a]pyrimidine derivatives, showcasing the versatility of these compounds in chemical transformations (Abdelhamid et al., 1988).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound is involved in the synthesis of new imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which have been explored for various biological activities. For instance, research on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents highlighted the synthetic routes and potential cytoprotective properties against ulcers, although significant antisecretory activity was not observed (Starrett et al., 1989). Additionally, studies on the discrimination of hairpin polyamides with α-substituted-γ-aminobutyric acid demonstrated how modifications in the compound structure could influence DNA binding affinity and recognition specificity, offering insights into its utility in gene regulation and therapeutic applications (Zhang, Bando, & Sugiyama, 2006).

Antiviral Activity

Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showcased a novel class of compounds designed for antirhinovirus activities, indicating the potential of this chemical framework in developing antiviral agents (Hamdouchi et al., 1999).

Enhancing Cellular Uptake

Studies on enhancing the cellular uptake of Py–Im polyamides through modifications in the compound structure have demonstrated significant improvements in biological effects and nuclear uptake, suggesting potential applications in molecular probes or therapeutic agents targeting specific DNA sequences (Meier, Montgomery, & Dervan, 2012).

Antitumor and Antioxidant Activities

Research into new pyrazole and antibacterial pyrazolopyrimidine derivatives highlighted the synthesis and significant antibacterial activity of certain compounds, which could be explored for potential antitumor and antioxidant applications (Rahmouni et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-4-17(18-14-25-12-6-11-22-20(25)24-18)23-19(26)16-8-5-7-15(13-16)9-10-21(2,3)27/h5-8,11-14,17,27H,4,9-10H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTURDKSEOGBIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN2C=CC=NC2=N1)NC(=O)C3=CC=CC(=C3)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

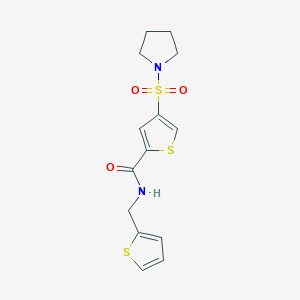

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)

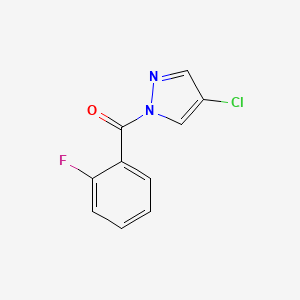

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)